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Compound of Interest

Compound Name: Coclaurine

Cat. No.: B195748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Coclaurine, a benzylisoquinoline alkaloid found in various plant species, has garnered

scientific interest for its diverse pharmacological activities. This guide provides an objective

comparison of its predicted bioactivity through computational (in silico) methods and its

observed effects in laboratory (in vitro) experiments. The information is compiled from peer-

reviewed scientific literature to support further research and drug development endeavors.

I. Overview of Coclaurine's Bioactivity
Coclaurine has demonstrated a range of biological effects, including anticancer,

neuroprotective, antimicrobial, and antiviral properties. In silico studies have primarily focused

on predicting its binding affinity to various protein targets, while in vitro assays have provided

quantitative data on its cytotoxic, enzymatic, and receptor-modulating activities.

II. In Silico Activity of Coclaurine
Computational studies, particularly molecular docking, have been employed to predict the

interaction of Coclaurine with specific biological targets. These studies provide insights into the

potential mechanisms of action and guide further experimental validation.

Molecular Docking Studies
Molecular docking simulations predict the preferred orientation of a ligand when bound to a

target protein and estimate the strength of the interaction, often expressed as binding energy
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(in kcal/mol). A more negative binding energy suggests a more favorable interaction.

Table 1: Summary of In Silico Molecular Docking Data for Coclaurine

Target Protein Ligand
Predicted Binding
Energy (kcal/mol)

Potential
Therapeutic Area

Coclaurine N-

methyltransferase

(CNMT)

(R)-Coclaurine -19.39
Not Applicable

(Enzyme Substrate)

Coclaurine N-

methyltransferase

(CNMT)

(S)-Coclaurine -9.98
Not Applicable

(Enzyme Substrate)

TNIK, VEGFR, EGFR,

AKT2
Coclaurine

Data not available in

published literature
Colorectal Cancer

Note: While studies have investigated the potential of Coclaurine as an anti-colorectal cancer

agent through molecular docking against targets like TNIK, VEGFR, EGFR, and AKT2, specific

binding energy values have not been reported in the reviewed literature.

III. In Vitro Activity of Coclaurine
In vitro experiments provide crucial data on the biological effects of a compound in a controlled

laboratory setting. The following tables summarize the quantitative data from various in vitro

assays performed with Coclaurine.

Anticancer and Cytotoxic Activity
The cytotoxic effect of Coclaurine has been evaluated against several human cancer cell lines

using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration

(IC50) is a common metric, representing the concentration of a compound that inhibits 50% of

the cell population.

Table 2: In Vitro Cytotoxicity of Coclaurine against Human Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Reference

H1299
Non-Small Cell Lung

Cancer
950 [1]

A549
Non-Small Cell Lung

Cancer
2000 [1]

HCT116 Colorectal Cancer Data not specified [2]

MCF-7 Breast Cancer Data not specified [2]

HepG2 Liver Cancer Data not specified [2]

Receptor Modulation Activity
Coclaurine has been identified as an antagonist of nicotinic acetylcholine receptors (nAChRs),

which are involved in various physiological processes.

Table 3: In Vitro Inhibitory Activity of Coclaurine on Nicotinic Acetylcholine Receptors

Receptor Subtype Assay Type IC50 (µM)

Human α4β2 nAChR Electrophysiology 49

Human α4β4 nAChR Electrophysiology 18

Antiviral Activity
Coclaurine has shown potential as an antiviral agent, particularly against the Human

Immunodeficiency Virus (HIV).

Table 4: In Vitro Antiviral Activity of Coclaurine

Virus Assay Type EC50 (µg/mL)

HIV Antiviral Assay 0.8
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EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the

maximal response.

Enzymatic Activity
Coclaurine is a substrate for the enzyme Coclaurine N-methyltransferase (CNMT), a key

enzyme in the biosynthesis of benzylisoquinoline alkaloids.

Table 5: In Vitro Enzymatic Activity related to Coclaurine

Enzyme Substrate Km (mM) Reference

Coclaurine N-

methyltransferase

(CNMT)

Norreticuline 0.38 [3]

Coclaurine N-

methyltransferase

(CNMT)

S-adenosyl-L-

methionine (SAM)
0.65 [3]

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of the

maximum.

IV. Signaling Pathways Modulated by Coclaurine
Coclaurine has been shown to influence specific cellular signaling pathways, providing a

deeper understanding of its mechanism of action.

EFHD2-NOX4-ABCC1 Signaling Pathway
In non-small cell lung cancer (NSCLC) cells, Coclaurine has been found to downregulate the

EFHD2-NOX4-ABCC1 signaling pathway. This pathway is implicated in cisplatin resistance. By

inhibiting this pathway, Coclaurine can sensitize cancer cells to chemotherapy.
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Coclaurine EFHD2-NOX4-ABCC1 Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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